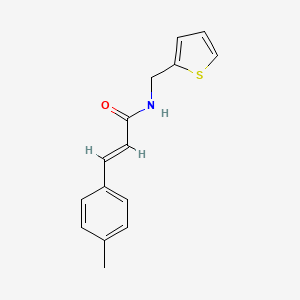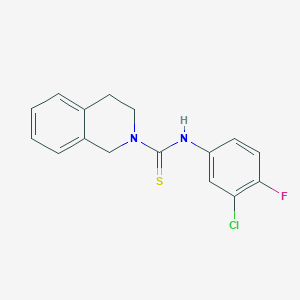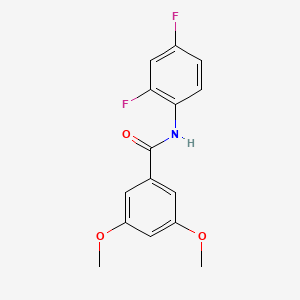
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide, also known as MTAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTAA is a member of the acrylamide family, which is known for its diverse biological activities.
科学研究应用
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to exhibit a variety of biological activities, making it a promising compound for biomedical research. One of the primary applications of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is in the study of protein-protein interactions. 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been used as a tool to investigate the interaction between the transcription factor c-Jun and its binding partner, c-Fos. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been used to study the interaction between the transcription factor NF-κB and its binding partner, IκBα.
作用机制
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is believed to exert its biological effects through the inhibition of protein-protein interactions. Specifically, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is thought to bind to the hydrophobic pockets of certain proteins, preventing them from interacting with their binding partners. This disruption of protein-protein interactions can have downstream effects on cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in the inhibition of protein-protein interactions, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and phospholipase C. 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
实验室实验的优点和局限性
One of the primary advantages of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its specificity for certain protein targets. Because 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide binds to the hydrophobic pockets of proteins, it can selectively inhibit the activity of certain proteins without affecting others. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide is a relatively stable compound that can be easily synthesized and purified.
One limitation of using 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its potential for off-target effects. Because 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can bind to hydrophobic pockets in a variety of proteins, it is possible that it could inhibit the activity of unintended targets. Additionally, 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide's mechanism of action may not be applicable to all protein-protein interactions, limiting its utility in certain experimental contexts.
未来方向
There are several potential future directions for research involving 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is in the development of more specific and potent inhibitors of protein-protein interactions. Additionally, there is potential for the use of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide in the development of therapeutics for diseases such as cancer and inflammation. Finally, further research is needed to fully understand the mechanism of action of 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide and its potential applications in biomedical research.
合成方法
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-thiophenemethyl chloride, followed by the reaction of the resulting intermediate with acryloyl chloride. The final product is purified through column chromatography to obtain pure 3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide.
属性
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-12-4-6-13(7-5-12)8-9-15(17)16-11-14-3-2-10-18-14/h2-10H,11H2,1H3,(H,16,17)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDJXPTVWIJORA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methylphenyl)-N-(2-thienylmethyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-methoxybenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5763623.png)


![N-(2-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5763639.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)


![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)
![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)